molecular formula C7H9BO3S B1272689 (2-(Methylsulfinyl)phenyl)boronic acid CAS No. 850567-97-4

(2-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B1272689
CAS No.: 850567-97-4
M. Wt: 184.03 g/mol
InChI Key: PHORKVSBWZGTEX-UHFFFAOYSA-N
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Preparation Methods

(2-(Methylsulfinyl)phenyl)boronic acid can be synthesized through the direct thionation of phenylboronic acid. The process involves reacting phenylboronic acid with sulfurous acid to form an intermediate sulfite, which is then heated and treated with acetonitrile to produce this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(2-(Methylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include various substituted phenylboronic acids and their derivatives .

Scientific Research Applications

(2-(Methylsulfinyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Methylsulfinyl)phenyl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The compound’s reactivity is influenced by the presence of the methylsulfinyl group, which can affect the electronic properties of the phenyl ring and the boronic acid group.

Comparison with Similar Compounds

(2-(Methylsulfinyl)phenyl)boronic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and stability, which make it valuable in various chemical and industrial applications.

Properties

IUPAC Name

(2-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORKVSBWZGTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378528
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-97-4
Record name B-[2-(Methylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfinyl)phenylboronic acid
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